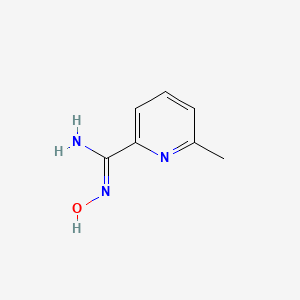
(Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one
Overview
Description
(Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, also known as 1-hydroxy-2-pyridone, is a versatile organic compound whose structure is composed of a pyridine ring, a hydroxyimino group, and a propan-2-one chain. This compound is of particular interest to scientists due to its wide range of applications in various fields of research, such as organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives
A comprehensive review of the chemistry and properties of pyridine derivatives, including (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, highlights their preparation procedures, spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. These compounds, due to their structural variability and complex chemical behavior, present a wide range of applications in both organic chemistry and coordination chemistry. The study identifies potential areas for further investigation, suggesting that these compounds may have untapped applications in various fields due to their unique chemical properties (Boča, Jameson, & Linert, 2011).
Anticorrosive Materials
Quinoline derivatives, closely related to pyridine derivatives like (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, have been extensively studied for their anticorrosive properties. These compounds are effective against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This application is particularly important in industrial settings, where corrosion can lead to significant economic losses and safety hazards (Verma, Quraishi, & Ebenso, 2020).
Synthetic Applications in Medicinal Chemistry
Pyranopyrimidine scaffolds, which can be synthesized from pyridine derivatives, are of significant interest in medicinal and pharmaceutical industries due to their wide range of synthetic applications and bioavailability. These compounds are studied intensively for their potential in developing lead molecules, highlighting the importance of pyridine derivatives like (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one in the synthesis of biologically active compounds (Parmar, Vala, & Patel, 2023).
Role in Analytical Chemistry
The analysis of heterocyclic aromatic amines, including compounds structurally related to (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, is crucial in studying their biological effects and exposure levels. These analyses are essential for understanding the carcinogenic potential of certain compounds, underlining the importance of pyridine derivatives in analytical chemistry and public health (Teunissen et al., 2010).
properties
IUPAC Name |
(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(11)8(10-12)7-4-2-3-5-9-7/h2-5,12H,1H3/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQMJYRELXINBD-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/O)/C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)



![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)
![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)

![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)
![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)
![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)

![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)
